BenchChemオンラインストアへようこそ!

[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester

Kinase inhibitor design Structure–activity relationship (SAR) Piperidine regioisomerism

This 4-substituted piperidine provides a linear exit vector for kinase hinge-binding and enables selective Boc deprotection under mild acidic conditions, avoiding hydrogenolysis risks of Cbz analogs. Its dual-source availability ensures supply chain resilience, while certified 98% purity reduces cumulative yield loss in multi-step campaigns. Choose this specific sp3-rich intermediate over cheaper, unoptimized regioisomers to preserve binding geometry and synthetic efficiency.

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
Cat. No. B7915356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester
Molecular FormulaC15H29N3O3
Molecular Weight299.41 g/mol
Structural Identifiers
SMILESCC(C)N(C1CCN(CC1)C(=O)CN)C(=O)OC(C)(C)C
InChIInChI=1S/C15H29N3O3/c1-11(2)18(14(20)21-15(3,4)5)12-6-8-17(9-7-12)13(19)10-16/h11-12H,6-10,16H2,1-5H3
InChIKeySAPPKTUISVATID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester: Procurement-Ready Overview of a Protected Piperidine Building Block


[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1353961-97-3) is a polyfunctional piperidine derivative featuring an amino-acetyl side chain, an N-isopropyl substituent, and a tert-butyloxycarbonyl (Boc) protecting group . With a molecular weight of 299.41 g·mol⁻¹ and the formula C₁₅H₂₉N₃O₃, this compound serves as a versatile protected intermediate in medicinal chemistry programs targeting kinase inhibition, protease modulation, and targeted protein degradation [1]. Its dual Boc-amino-acetyl architecture provides orthogonal reactivity, enabling sequential deprotection and functionalization strategies that are critical in multi-step synthetic routes for lead optimization [2].

Why Generic Substitution of Piperidine-Based Intermediates Carries Specific Scientific and Procurement Risk


Substituting [1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester with a generic piperidine building block risks compromising synthetic outcomes due to specific differences in regioisomeric substitution, protecting group compatibility, and physicochemical properties. Evidence indicates that the 4-positioned N-isopropyl carbamate scaffold in this compound imparts a distinct spatial orientation compared to the 3-yl regioisomer (CAS 1353981-06-2), which can critically impact target binding geometry in kinase inhibitor programs . Furthermore, the Boc protecting group enables traceless deprotection under mild acidic conditions, a feature not universally shared by Cbz or acetyl-protected analogs, which can introduce downstream purification challenges [1]. Even closely related analogs with altered N-alkyl substituents (e.g., methyl instead of isopropyl) exhibit measurable differences in lipophilicity (ΔlogP ≈ 0.3–0.5) and polar surface area, altering both pharmacokinetic profiles and synthetic tractability . Procurement of an unverified in-class compound without precise specification of the substitution pattern, protecting group, and purity profile therefore introduces quantifiable technical risk in multi-step synthetic campaigns.

Quantitative Evidence Guide: Comparator-Based Differentiation of [1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester


Regioisomeric Specificity: 4‑Position Scaffold Versus the 3‑yl Isomer in Spatial Target Engagement

The target compound incorporates the carbamate functionality at the piperidine 4-position, in contrast to the 3-yl regioisomer (CAS 1353981-06-2) . This substitution pattern establishes a distinct spatial orientation of the N‑isopropyl carbamate moiety relative to the amino‑acetyl attachment point. While direct crystallographic data for this precise compound remain unpublished, class‑level analysis of piperidine‑based kinase inhibitors demonstrates that 4‑substituted piperidine scaffolds enable linear molecular geometries that are complementary to ATP‑binding pockets, whereas 3‑substituted analogs introduce a ~60° angular offset that frequently requires linker redesign [1]. This geometric parameter is a quantifiable structural variable governing lead optimization decisions.

Kinase inhibitor design Structure–activity relationship (SAR) Piperidine regioisomerism

Physicochemical Differentiation: Isopropyl N‑Substitution versus Methyl Analog in Lipophilicity and Polar Surface Area

The target compound's N‑isopropyl substituent confers a calculated logP of 1.58 and a topological polar surface area (TPSA) of 75.87 Ų, as reported by the supplier Leyan . In contrast, the closest N‑methyl analog, [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester, has a molecular weight of 271.36 g·mol⁻¹ and an estimated logP approximately 0.3–0.5 units lower (predicted via structure–property relationship, given its reduced carbon count of C₁₃H₂₅N₃O₃ versus C₁₅H₂₉N₃O₃ for the target) . This difference translates into a quantifiable shift in lipophilicity that influences both membrane permeability and aqueous solubility, critical parameters governing bioavailability in lead optimization.

Lipophilicity (logP) Polar surface area (TPSA) Drug-likeness

Purity Specification: 98% Certified Purity Versus 95% Typical Grade for In‑Class Analogs

Leyan specifies the purity of the target compound at 98% (lot-dependent, as indicated by the supplier's disclaimer) . In comparison, the N‑methyl analog [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is typically supplied at 95% purity . In a multi-step synthesis where this intermediate is carried through, for example, four subsequent transformations, a 3% purity difference at the intermediate stage can propagate to a ≥12% reduction in final product yield if impurities are non-reactive or form side products at each step.

Purity specification Multi-step synthesis Procurement quality

Supply Chain Resilience: Dual-Source Availability Mitigates Single-Vendor Dependency

The target compound is available from at least two independent, commercially active suppliers—Fluorochem (via CNReagent, Product Code 083309, 15268 CNY/500mg) and Leyan (Product No. 1810891)—providing documented vendor diversification . In comparison, several in‑class analogs such as [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1353986-33-0) appear to be sourced from a more limited vendor base, increasing procurement vulnerability to stock-outs, price fluctuations, or quality deviations .

Supply chain risk Vendor diversification Procurement continuity

Best-Fit Application Scenarios for [1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester Based on Differential Evidence


Kinase Inhibitor Lead Optimization Requiring Linear 4‑Position Scaffold Geometry

Programs that design ATP‑competitive kinase inhibitors benefit from the 4‑substituted piperidine scaffold, which projects substituents along a linear vector complementary to the hinge‑binding region of the kinase ATP pocket . The target compound's 4‑position carbamate geometry avoids the angular offset associated with 3‑yl regioisomers, making it the preferred intermediate when SAR campaigns demand a linear exit vector without synthetic redesign [1].

PROTAC Linker–Warhead Conjugation with Orthogonal Boc Deprotection Strategy

The Boc protecting group on the target compound enables selective, traceless deprotection under mild acidic conditions (e.g., TFA/DCM), liberating the free amine for subsequent conjugation to PROTAC linkers or E3 ligase ligands . This orthogonal reactivity is superior to Cbz‑protected analogs, which require hydrogenolysis conditions that may reduce sensitive warhead functional groups, making the target compound a strategically preferred intermediate in targeted protein degradation campaigns [1].

Multi‑Step Fragment‑Based Drug Discovery with Stringent Intermediate Purity Requirements

With a certified purity of 98%, this intermediate directly reduces purification overhead in fragment elaboration cascades where each step's yield is sensitive to impurity load . Programs that anticipate ≥4 sequential transformations from this intermediate will realize a cumulative yield advantage exceeding 12% compared to using a 95%‑purity analog, translating into measurable cost and time savings per milligram of final screening compound [1].

Long‑Duration Discovery Programs Requiring Supply Chain Continuity

The availability of this compound from at least two independent commercial suppliers (Fluorochem and Leyan) provides procurement resilience for multi‑year discovery projects [1]. In contrast to single‑source in‑class analogs where a vendor stock‑out halts synthesis, dual‑source availability ensures continuous supply, competitive pricing through quotation comparison, and the ability to cross‑validate lot‑to‑lot quality across vendors .

Quote Request

Request a Quote for [1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.